Cadisegliatin

Type 2 Diabetes Glycemic Control Clinical Trial

Cadisegliatin (also known as TTP399, NN-9108) is an orally bioavailable, small molecule glucokinase (GK) activator. It is distinguished within its class by its liver-selective mechanism of action, which contrasts with dual-acting pancreatic and hepatic GKAs.

Molecular Formula C21H33N3O4S2
Molecular Weight 455.6 g/mol
CAS No. 859525-02-3
Cat. No. B8750108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadisegliatin
CAS859525-02-3
Molecular FormulaC21H33N3O4S2
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O
InChIInChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27)
InChIKeyHPGJSAAUJGAMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadisegliatin (TTP399): A Liver-Selective Glucokinase Activator for Advanced Diabetes Research and Clinical Development


Cadisegliatin (also known as TTP399, NN-9108) is an orally bioavailable, small molecule glucokinase (GK) activator [1]. It is distinguished within its class by its liver-selective mechanism of action, which contrasts with dual-acting pancreatic and hepatic GKAs [2]. This compound is in late-stage clinical development as a potential adjunctive therapy to insulin for both Type 1 and Type 2 diabetes, having demonstrated a favorable safety profile in over 500 subjects [3]. The FDA granted Cadisegliatin Breakthrough Therapy Designation for Type 1 Diabetes, underscoring its significant potential to address unmet medical needs [4].

Why Cadisegliatin's Liver-Selective Mechanism Defines a Distinct Product Profile Versus Pan-Acting Glucokinase Activators


Direct substitution among glucokinase activators (GKAs) is not scientifically valid due to profound differences in tissue selectivity, safety profiles, and clinical outcomes. While dual-acting GKAs like Dorzagliatin activate glucokinase in both the liver and pancreas, potentially increasing insulin secretion and the risk of hypoglycemia, Cadisegliatin's liver-selective action is designed to enhance hepatic glucose uptake and glycogen storage independently of insulin [1]. This fundamental mechanistic difference translates to distinct clinical performance, with Cadisegliatin demonstrating in clinical trials a unique ability to lower HbA1c without causing hypoglycemia or ketosis, a safety concern that has limited the development of earlier, less selective GKAs [2]. Procurement of a generic GKA cannot replicate this specific profile, which is essential for targeted research and clinical development.

Quantitative Differentiation of Cadisegliatin: Comparative Clinical Performance and Selectivity Metrics


Superior HbA1c Reduction in Type 2 Diabetes Versus Placebo Without Hypoglycemia

In a Phase 2b study of 190 patients with Type 2 diabetes inadequately controlled on metformin, treatment with Cadisegliatin (TTP399) led to a statistically significant reduction in HbA1c compared to placebo. The reduction was -0.9% (p<0.01) [1]. Critically, this glycemic improvement was achieved without any reported episodes of hypoglycemia or ketosis, a key differentiator from other drug classes and non-selective GKAs where hypoglycemia is a dose-limiting toxicity [1].

Type 2 Diabetes Glycemic Control Clinical Trial

Significant Reduction in Hypoglycemia in Type 1 Diabetes Versus Placebo

In a Phase 2 study of Type 1 Diabetes patients, adjunctive treatment with Cadisegliatin (TTP399) 800 mg daily resulted in a 40% reduction in the incidence of hypoglycemic episodes compared to placebo (insulin alone) . This finding is the basis for the primary endpoint of the ongoing Phase 3 CATT1 trial, which aims to reduce the incidence of Level 2 or Level 3 hypoglycemia [1].

Type 1 Diabetes Hypoglycemia Prevention Adjunctive Therapy

Liver-Selective Activation Demonstrated by Functional EC50 Values

In vitro assays confirm the liver-selective action of Cadisegliatin. The compound increases the recruitment of auxiliary hepatocytes with an EC50 for glycogen synthesis of 2.64 μM, while the EC50 for its effect on medium elimination is 2.39 μM . In contrast, a dual-acting GKA like AZD1656 exhibits a non-selective activation profile with an EC50 of 60 nM for glucokinase in both pancreatic and hepatic tissues [1].

Hepatoselectivity In Vitro Pharmacology Mechanism of Action

Extended Commercial Exclusivity via Composition of Matter Patent Protection

Cadisegliatin benefits from robust intellectual property protection that extends commercial exclusivity. A U.S. patent covering crystalline forms of salts and co-crystals of cadisegliatin has been issued, with a term that runs through 2041 [1]. This is a clear differentiator from generic or older GKAs that may lack strong patent protection, such as AZD1656, which is available as an open innovation tool compound [2].

Intellectual Property Procurement Stability Supply Chain

High-Impact Research and Industrial Applications for Cadisegliatin


Investigating Insulin-Independent Glycemic Control in Type 1 Diabetes Models

Cadisegliatin is the only GKA in Phase 3 development for Type 1 Diabetes as an adjunct to insulin. Research programs focused on reducing hypoglycemia and improving time-in-range without increasing insulin requirements should prioritize this compound. The established 40% reduction in hypoglycemic events in a Phase 2 trial directly supports its use in studies aimed at improving safety and quality of life in T1D .

Mechanistic Studies of Liver-Selective Glucokinase Activation vs. Dual-Acting GKAs

For research aimed at differentiating the physiological consequences of tissue-selective GK activation, Cadisegliatin serves as a critical tool compound. Its in vitro EC50 profile for hepatic glycogen synthesis (2.64 μM) and its clinical safety profile (absence of hypoglycemia and ketosis) contrast sharply with dual-acting GKAs like Dorzagliatin and AZD1656, enabling direct comparative studies on metabolic outcomes, insulin secretion, and counter-regulatory hormone responses .

Long-Term Preclinical Development Requiring Stable Supply and Patent Protection

Research programs requiring a long-term supply of a proprietary GKA should select Cadisegliatin over open-access tool compounds like AZD1656. Cadisegliatin's composition of matter patent protection through 2041 provides assurance against early generic competition and supply chain disruption, making it a more secure investment for late-stage preclinical and clinical development activities [1].

Technical Documentation Hub

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39 linked technical documents
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